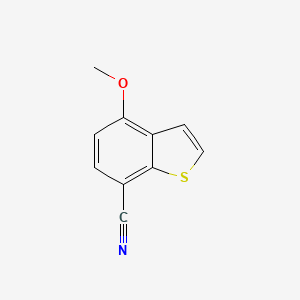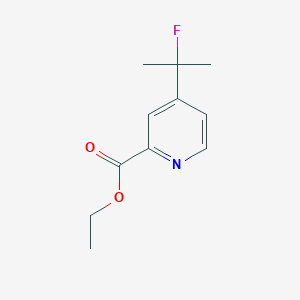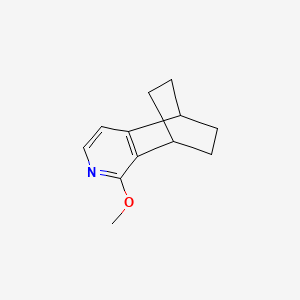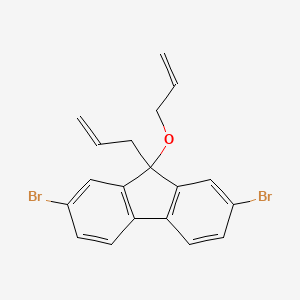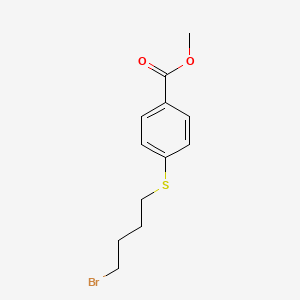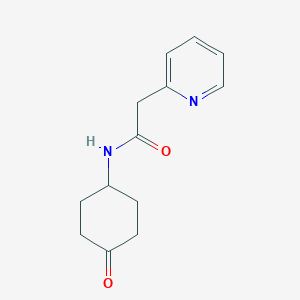
N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide is an organic compound with the molecular formula C13H16N2O2 It is characterized by a cyclohexanone ring attached to an acetamide group, which is further connected to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide typically involves the reaction of 4-oxocyclohexanone with 2-pyridin-2-ylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the cyclohexanone ring.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N-benzoyl-2-(4-oxocyclohexyl)glycine: Similar structure but with a benzoyl group instead of a pyridine ring.
4-acetamidocyclohexanone: Lacks the pyridine ring, making it less complex.
1,3,5-triazine derivatives: Different core structure but similar applications in material science and medicinal chemistry
Uniqueness
N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide is unique due to the presence of both a cyclohexanone and a pyridine ring, which confer specific chemical properties and potential biological activities. Its dual functionality makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
N-(4-oxocyclohexyl)-2-pyridin-2-ylacetamide |
InChI |
InChI=1S/C13H16N2O2/c16-12-6-4-10(5-7-12)15-13(17)9-11-3-1-2-8-14-11/h1-3,8,10H,4-7,9H2,(H,15,17) |
Clave InChI |
QPKHUMMALICDRC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CCC1NC(=O)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


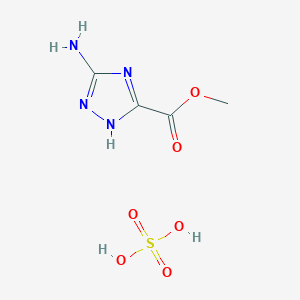
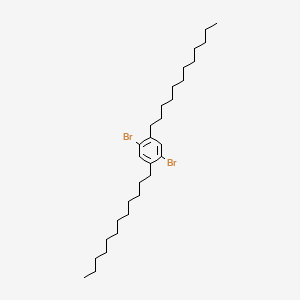
![3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride](/img/structure/B13887827.png)
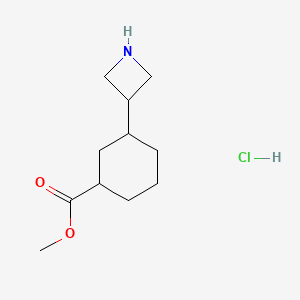
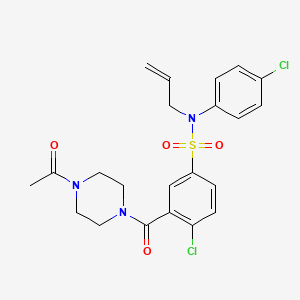
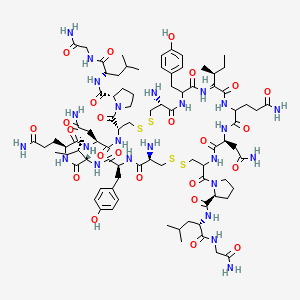
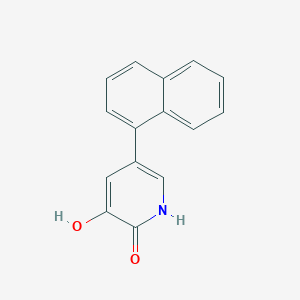
![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)

